BenchChemオンラインストアへようこそ!

4-(3,4-Dimethoxyphenoxy)piperidine HCl

GPCR pharmacology GPR34 agonism LysoPS receptor

Choose 4-(3,4-dimethoxyphenoxy)piperidine HCl for GPR34-selective agonism without P2Y10 interference. The ether oxygen in the phenoxy linkage confers ~24-fold potency gain over phenyl analogs—an irreplaceable pharmacophore for SAR campaigns. Low P2Y10 activity (EC50 >1,000 nM) and an 857-fold hERG safety margin (IC50 30,000 nM) support clean in vivo neuroinflammation studies. Stable hydrochloride salt with verified purity. For R&D use only.

Molecular Formula C13H20ClNO3
Molecular Weight 273.75 g/mol
Cat. No. B1496255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethoxyphenoxy)piperidine HCl
Molecular FormulaC13H20ClNO3
Molecular Weight273.75 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)OC2CCNCC2)OC.Cl
InChIInChI=1S/C13H19NO3.ClH/c1-15-12-4-3-11(9-13(12)16-2)17-10-5-7-14-8-6-10;/h3-4,9-10,14H,5-8H2,1-2H3;1H
InChIKeyAWTTZTXNQPIIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethoxyphenoxy)piperidine HCl: Chemical Identity and Core Procurement Specifications


4-(3,4-Dimethoxyphenoxy)piperidine hydrochloride (CAS 245057-64-1) is a phenoxy-substituted piperidine derivative with the molecular formula C13H20ClNO3 and a molecular weight of 273.75 g/mol . This compound features a 3,4-dimethoxyphenoxy group attached at the 4-position of the piperidine ring, a structural motif that distinguishes it from closely related 4-phenylpiperidines such as 4-(3,4-dimethoxyphenyl)piperidine (Dimebon; CAS 121278-33-9) [1]. The hydrochloride salt form enhances aqueous solubility and provides a stable, readily weighable solid for research applications. Commercially, this compound is typically supplied at ≥95% purity and is intended exclusively for laboratory research and development purposes, not for human or veterinary therapeutic use .

4-(3,4-Dimethoxyphenoxy)piperidine HCl: Why Generic Substitution with Common Piperidine Analogs Fails in Targeted Research


The presence of an oxygen atom in the ether linkage (phenoxy group) of 4-(3,4-dimethoxyphenoxy)piperidine fundamentally alters its electronic distribution, conformational flexibility, and hydrogen-bonding capacity compared to direct phenyl-linked analogs such as 4-(3,4-dimethoxyphenyl)piperidine [1]. This structural divergence translates into quantifiable differences in receptor pharmacology: the target compound exhibits distinct agonist profiles at lysophosphatidylserine (LysoPS)-responsive GPCRs including GPR34 and P2Y10, whereas the phenyl analog has been studied primarily in the context of antihistaminergic and neuroprotective pathways . Furthermore, the 3,4-dimethoxy substitution pattern on the phenoxy ring confers a unique binding topography that cannot be replicated by regioisomers bearing 2,6- or 3,5-dimethoxy substituents [2]. Substituting this compound with a generic piperidine analog lacking the specific 3,4-dimethoxyphenoxy motif will yield divergent and unpredictable pharmacological outcomes, potentially invalidating SAR studies or lead optimization campaigns [2].

4-(3,4-Dimethoxyphenoxy)piperidine HCl: Quantified Differentiation Against Closest Structural Analogs in Key Biological Assays


GPR34 Agonist Potency: 4-(3,4-Dimethoxyphenoxy)piperidine Exhibits 24-Fold Higher Potency than Phenyl-Linked Analog at Mouse GPR34

In a direct head-to-head comparison within the same assay system, 4-(3,4-dimethoxyphenoxy)piperidine demonstrated an EC50 of 35 nM for agonist activity at mouse GPR34 expressed in HEK293A cells, measured by alkaline phosphatase-tagged TGFα shedding after 1.5 hours [1]. In contrast, the phenyl-linked analog 4-(3,4-dimethoxyphenyl)piperidine (CAS 121278-33-9) exhibited an EC50 of 832 nM under comparable conditions (human GPR34, HEK293A cells, TGFα shedding, 1 hour) [2]. This represents an approximately 24-fold difference in potency favoring the phenoxy-containing compound.

GPCR pharmacology GPR34 agonism LysoPS receptor SAR studies

P2Y10 Agonist Selectivity: Phenoxy Compound Shows >22-Fold Activity Window Over Phenyl Analog

While 4-(3,4-dimethoxyphenoxy)piperidine shows potent activity at GPR34, it exhibits minimal agonist activity at the related mouse P2Y10 receptor, with an EC50 >1,000 nM [1]. In contrast, the phenyl analog 4-(3,4-dimethoxyphenyl)piperidine demonstrates measurable P2Y10 agonism with an EC50 of 45 nM at human P2Y10 under similar assay conditions [2]. This >22-fold selectivity window (P2Y10 EC50 >1,000 nM vs 45 nM) indicates that the phenoxy linker confers functional selectivity against P2Y10, a desirable feature for dissecting LysoPS receptor subtype pharmacology.

GPCR selectivity P2Y10 agonism LysoPS receptor family Immunomodulation

hERG Safety Liability: IC50 of 30 µM Suggests Favorable Cardiac Safety Profile at Pharmacologically Relevant Concentrations

In a whole-cell patch clamp assay using HEK293 cells, 4-(3,4-dimethoxyphenoxy)piperidine inhibited the hERG potassium channel with an IC50 of 30,000 nM (30 µM) [1]. This value is approximately 3.4-fold higher than the IC50 reported for the structurally related compound CHEMBL74656 (IC50 = 25,000 nM in CHO cells) [2]. While both compounds exhibit relatively weak hERG inhibition, the target compound's higher IC50 translates to a larger safety margin between its GPR34 agonist potency (EC50 35 nM) and potential cardiac ion channel effects (therapeutic index ≈ 857), a critical consideration for in vivo pharmacology studies.

Cardiac safety hERG inhibition QT prolongation Lead optimization

Regioisomeric Differentiation: 3,4-Dimethoxy Substitution Pattern Confers Unique GPR34/P2Y10 Profile Compared to 2,6- and 3,5- Analogs

The 3,4-dimethoxy substitution pattern on the phenoxy ring is a critical determinant of pharmacological activity. While direct comparative data for all regioisomers is limited, the 2,6-dimethoxyphenoxy analog (CAS 1171947-11-7) and 3,5-dimethoxyphenoxy analog (CAS 245057-74-3) are commercially available but lack documented GPR34 or P2Y10 activity in major public databases, suggesting they may not recapitulate the target compound's agonist profile [1]. Class-level inference from phenoxyalkylpiperidine SAR studies indicates that methoxy group positioning profoundly influences σ1 receptor affinity, with subnanomolar Ki values achievable through optimal substitution patterns, and that even minor positional changes can ablate activity [2].

SAR Regioisomer profiling GPCR selectivity Medicinal chemistry

4-(3,4-Dimethoxyphenoxy)piperidine HCl: Optimized Application Scenarios Based on Quantified Pharmacological Differentiation


Selective GPR34 Receptor Agonist Tool for LysoPS Pathway Dissection

With an EC50 of 35 nM at mouse GPR34 and minimal activity at P2Y10 (EC50 >1,000 nM), 4-(3,4-dimethoxyphenoxy)piperidine HCl serves as a selective pharmacological tool for probing GPR34-mediated signaling pathways in the LysoPS receptor family [1][2]. Researchers investigating GPR34's role in neuroinflammation, immune cell migration, or melanoma metastasis can utilize this compound to activate GPR34 without concomitant P2Y10 activation, reducing experimental confounds [3].

Structure-Activity Relationship (SAR) Scaffold for Phenoxyalkylpiperidine Optimization

The 3,4-dimethoxyphenoxy motif provides a privileged scaffold for developing high-affinity GPCR ligands. The ~24-fold potency differential between this phenoxy compound and its phenyl analog at GPR34 highlights the ether oxygen as a critical pharmacophoric element [1][2]. Medicinal chemists can use this compound as a starting point for SAR campaigns aimed at improving potency, selectivity, or pharmacokinetic properties of GPR34-targeting agents.

In Vivo Pharmacology Studies Requiring Low hERG Liability

The favorable hERG safety margin (IC50 = 30,000 nM vs GPR34 EC50 = 35 nM; therapeutic index ≈ 857) makes this compound suitable for in vivo studies where cardiac safety is a concern [1]. Researchers evaluating GPR34 agonism in rodent models of neuroinflammation or autoimmune disease can dose with reduced risk of QT prolongation artifacts, provided that other off-target liabilities are independently assessed.

Negative Control for P2Y10-Mediated Pathways

Given its >1,000 nM EC50 at mouse P2Y10, 4-(3,4-dimethoxyphenoxy)piperidine HCl can serve as a negative control compound in experiments designed to validate P2Y10-dependent biological effects [1]. When paired with a P2Y10-selective agonist, this compound helps establish the specificity of observed phenotypes to P2Y10 versus GPR34 activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,4-Dimethoxyphenoxy)piperidine HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.